molecular formula C21H17N5O2S B10908434 N,N'-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide)

N,N'-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide)

Cat. No.: B10908434
M. Wt: 403.5 g/mol
InChI Key: CBTLNLHYMFWITJ-UHFFFAOYSA-N
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Description

4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its complex structure, which includes benzothiazole and benzamide moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE typically involves a multi-step process. One efficient synthetic route includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the final product . The reaction conditions often require specific temperatures and solvents to optimize yield and purity.

Industrial Production Methods

For industrial production, the synthesis is optimized to ensure high yield and cost-effectiveness. This involves scaling up the laboratory methods and may include additional steps to purify the compound. The use of safer and more environmentally friendly reagents is also considered to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions, such as the reduction of nitro groups to amines, are common in the synthesis of this compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly involving the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the formation of amines .

Mechanism of Action

The mechanism by which 4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . The compound may also interact with various enzymes and receptors, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-AMINO-N~1~-{6-[(4-AMINOBENZOYL)AMINO]-1,3-BENZOTHIAZOL-2-YL}BENZAMIDE apart is its unique combination of benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

4-amino-N-[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H17N5O2S/c22-14-5-1-12(2-6-14)19(27)24-16-9-10-17-18(11-16)29-21(25-17)26-20(28)13-3-7-15(23)8-4-13/h1-11H,22-23H2,(H,24,27)(H,25,26,28)

InChI Key

CBTLNLHYMFWITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)N)N

Origin of Product

United States

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